molecular formula C12H16N2O B12082079 1-(3-Methoxypropyl)-1h-indol-6-amine

1-(3-Methoxypropyl)-1h-indol-6-amine

Cat. No.: B12082079
M. Wt: 204.27 g/mol
InChI Key: LZGSSLQEGNXARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypropyl)-1h-indol-6-amine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 1-(3-Methoxypropyl)-1h-indol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of indole with 3-methoxypropylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors. These methods can enhance the efficiency and scalability of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

1-(3-Methoxypropyl)-1h-indol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Methoxypropyl)-1h-indol-6-amine has several scientific research applications across various fields:

    Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in modulating biological pathways.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.

    Industry: The compound can be used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-1h-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and neuronal activity . Additionally, the compound may inhibit specific enzymes, leading to changes in metabolic processes and cellular functions .

Comparison with Similar Compounds

1-(3-Methoxypropyl)-1h-indol-6-amine can be compared with other similar compounds to highlight its uniqueness:

The unique indole core structure of this compound, combined with its methoxypropyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(3-methoxypropyl)indol-6-amine

InChI

InChI=1S/C12H16N2O/c1-15-8-2-6-14-7-5-10-3-4-11(13)9-12(10)14/h3-5,7,9H,2,6,8,13H2,1H3

InChI Key

LZGSSLQEGNXARU-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.